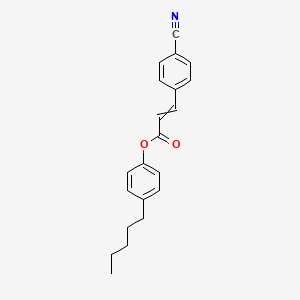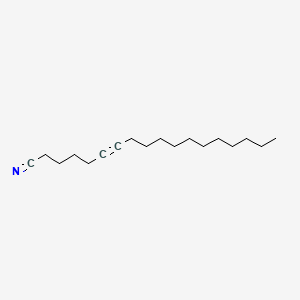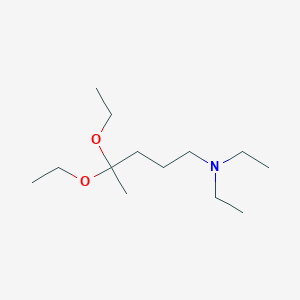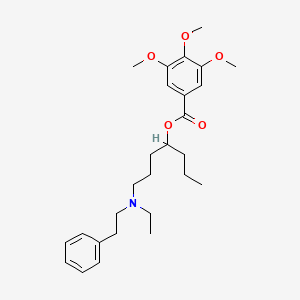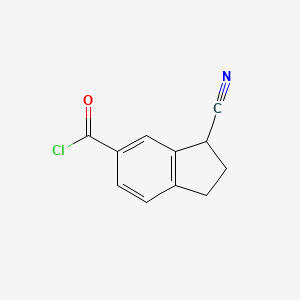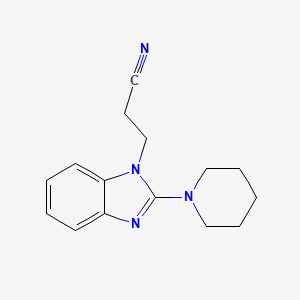![molecular formula C8H9ClO B13798081 Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride CAS No. 78293-53-5](/img/structure/B13798081.png)
Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[410]hept-3-ene-7-carbonyl chloride is a chemical compound with a unique bicyclic structure It is characterized by a seven-membered ring fused to a three-membered ring, with a carbonyl chloride functional group attached to the seven-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride typically involves the reaction of a suitable precursor with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The precursor can be a bicyclic alcohol or a carboxylic acid derivative, which upon reaction with the chlorinating agent, forms the desired carbonyl chloride compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using thionyl chloride or oxalyl chloride. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Addition Reactions: The double bond in the bicyclic structure can participate in addition reactions with electrophiles or nucleophiles.
Cycloaddition Reactions: The strained bicyclic system can undergo cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination of precursors.
Oxalyl Chloride ((COCl)2): Another chlorinating agent.
Amines, Alcohols, Thiols: Nucleophiles for substitution reactions.
Electrophiles/Nucleophiles: For addition reactions.
Major Products Formed
Amides, Esters, Thioesters: From substitution reactions.
Cycloaddition Products: Larger ring systems from cycloaddition reactions.
Applications De Recherche Scientifique
Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a versatile intermediate in organic synthesis. The bicyclic structure imparts strain, which can drive reactions towards the formation of more stable products. Molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.1.0]hept-3-ene: Lacks the carbonyl chloride group but shares the bicyclic structure.
Bicyclo[4.1.0]hept-3-ene-7-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride.
Bicyclo[4.1.0]hept-3-ene-7-methyl ester: Contains a methyl ester group.
Uniqueness
Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride is unique due to its combination of a strained bicyclic structure and a highly reactive carbonyl chloride group. This combination makes it a valuable intermediate in organic synthesis, enabling the formation of a wide range of derivatives and complex molecules.
Propriétés
Numéro CAS |
78293-53-5 |
|---|---|
Formule moléculaire |
C8H9ClO |
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-8(10)7-5-3-1-2-4-6(5)7/h1-2,5-7H,3-4H2 |
Clé InChI |
OQOMEKUYJUMXGM-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC2C1C2C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



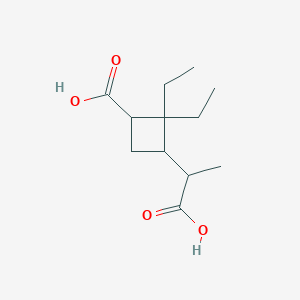
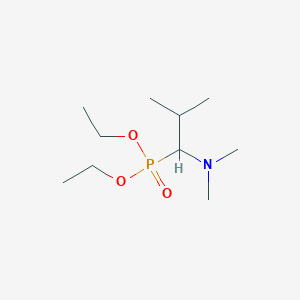
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)
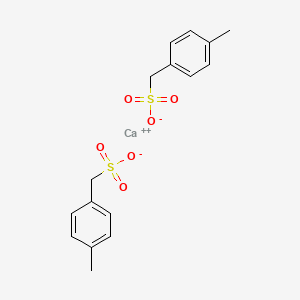
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)

